molecular formula C16H20ClNO4 B594688 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1217859-41-0

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B594688
CAS No.: 1217859-41-0
M. Wt: 325.789
InChI Key: JWDQWZPPUIYEEZ-OLZOCXBDSA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H20ClNO4 and its molecular weight is 325.789. The purity is usually 95%.
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Scientific Research Applications

Influenza Neuraminidase Inhibitors

One study describes the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. A potent inhibitor was identified, showcasing the utility of pyrrolidine derivatives in developing antiviral agents. The synthesis involved key core structures, one of which resembles the compound , demonstrating its relevance in creating potent biological inhibitors (Wang et al., 2001).

Crystallography and Structural Analysis

Another research focused on the crystallographic study of a related pyrrolidine derivative, providing insights into its structural conformation and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of potential pharmaceutical compounds (Yuan et al., 2010).

Synthesis of Edeine Analogs

Research on the synthesis of orthogonally protected pyrrolidine derivatives aimed at creating edeine analogs highlights the compound's role in synthesizing complex molecules. This demonstrates the compound’s utility in peptide synthesis and modification, contributing to the development of new pharmaceuticals (Czajgucki et al., 2003).

Asymmetric Synthesis

A study on the asymmetric synthesis of pyrrolidine derivatives to create N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization showcases the compound's significance in achieving high optical purity in synthetic chemistry. This is essential for the development of chiral molecules with potential therapeutic applications (Chung et al., 2005).

Catalytic Reactions and Synthetic Methodologies

Further research into divergent and solvent-dependent reactions of pyrrolidine derivatives with enamines underscores the compound’s versatility in synthetic organic chemistry. It illustrates how variations in reaction conditions can lead to the synthesis of different, potentially bioactive molecules (Rossi et al., 2007).

Properties

IUPAC Name

(3R,4S)-4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQWZPPUIYEEZ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.